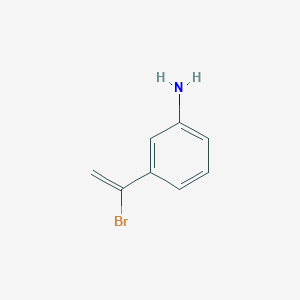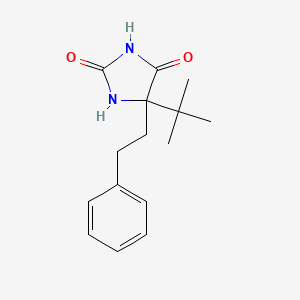
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is an organic compound with a complex structure characterized by the presence of ester functional groups and multiple alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The diacid precursor can be synthesized through a series of steps starting from commercially available starting materials, involving aldol condensation, reduction, and subsequent functional group transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly reduce production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding diacid, while reduction with lithium aluminum hydride would produce the corresponding diol.
Aplicaciones Científicas De Investigación
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of stereochemically rich compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate exerts its effects depends on the context of its application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of the corresponding diacid and alcohol. The molecular targets and pathways involved can vary, but generally, the compound interacts with enzymes or other proteins that recognize ester functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (3R,4R)-3,4-dimethylhexanedioate
- Dimethyl (3R,4R)-3,4-diethylhexanedioate
- Dimethyl (3R,4R)-3,4-dipropylhexanedioate
Uniqueness
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is unique due to its specific stereochemistry and the presence of isopropyl groups, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propiedades
Número CAS |
921210-61-9 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-9(2)11(7-13(15)17-5)12(10(3)4)8-14(16)18-6/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 |
Clave InChI |
YEJKZWPKEQOIOP-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)[C@@H](CC(=O)OC)[C@H](CC(=O)OC)C(C)C |
SMILES canónico |
CC(C)C(CC(=O)OC)C(CC(=O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)
